
3-Chlorobenzophenone
Overview
Description
3-Chlorobenzophenone (CAS No. 1016-78-0) is a chlorinated aromatic ketone with the molecular formula C₁₃H₉ClO and a molecular weight of 216.66 g/mol. It is characterized by a chlorine atom substituted at the meta position of one phenyl ring attached to a carbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 3-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is typically carried out at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the condensation of benzene with 3-chlorobenzoyl chloride, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 3-chlorobenzhydrol.
Oxidation: Formation of 3-chlorobenzoic acid.
Scientific Research Applications
Chemical Synthesis
3-Chlorobenzophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the formation of diverse derivatives through substitution reactions.
- Synthesis of Cinnoline Derivatives : CBP can be converted into cinnoline derivatives, which are valuable in medicinal chemistry due to their biological activities. This process involves cyclization reactions that utilize CBP as a starting material for generating complex scaffolds .
- Use in Photochemical Reactions : The compound exhibits unique photochemical properties that make it suitable for applications in photoinitiators and UV absorbers. Its ability to absorb UV light allows it to be used in formulations that require protection from photodegradation .
The antibacterial and antifungal properties of this compound have been explored, highlighting its potential in pharmaceutical applications.
- Antibacterial Agent : Research indicates that derivatives of CBP exhibit selective inhibitory activity against various bacterial strains, including Escherichia coli and Vibrio parahaemolyticus. This suggests its potential use in developing new antibiotics to combat drug-resistant bacteria .
- Toxicity Studies : Studies on the toxicity of CBP derivatives have shown promising results, indicating low toxicity levels in biological models such as zebrafish embryos. This safety profile is crucial for its consideration in therapeutic applications .
Material Science Applications
In material science, this compound is utilized for its properties that enhance the performance of materials.
- Polymer Additive : CBP is used as a UV stabilizer in polymers, helping to prevent degradation caused by UV exposure. This application is particularly relevant in the production of plastics and coatings that require long-term durability under sunlight .
- Nanocomposite Development : Recent studies have explored the incorporation of CBP into nanocomposites to improve their mechanical and thermal properties. The interaction between CBP and nanomaterials can lead to enhanced performance characteristics .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-chlorobenzophenone involves its interaction with various molecular targets. The compound can act as a photo-initiator, absorbing light and initiating photochemical reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physical Properties :
- Appearance : White to light yellow crystalline solid .
- Melting Point : 81–85°C .
- Boiling Point : 332–339°C .
- Density : ~1.207 g/cm³ .
- Solubility: Low in water; soluble in organic solvents like ethanol and benzene .
Structural and Physicochemical Properties
Chlorinated benzophenones differ in substitution patterns (meta, para, or di-substituted), which influence their electronic properties, solubility, and reactivity.
Table 1: Physical Properties of Chlorinated Benzophenones
Key Observations :
- Meta vs.
- Di-Substitution: 3,5-Dichlorobenzophenone (logP ~3.57) has reduced water solubility compared to mono-chloro analogs, increasing bioaccumulation risks .
Toxicity and Environmental Impact
Table 2: Toxicity Data for Tetrahymena pyriformis
Compound | Toxicity Value (log(IGC₅₀⁻¹)) | Reference |
---|---|---|
This compound | 1.55 | |
4-Chlorobenzophenone | 1.50 |
- Higher Toxicity of 3-Chloro : The meta-chloro derivative shows marginally higher toxicity, possibly due to steric and electronic effects influencing cellular uptake .
Comparison with Non-Chlorinated Analogs
- 3-Methylbenzophenone: Lacks electron-withdrawing groups, reducing reactivity in electrophilic substitutions compared to 3-chloro derivatives .
- 3-Bromo-3'-nitrobenzophenone: Bromine’s higher atomic radius and polarizability enhance halogen bonding, making it more reactive than chloro analogs in certain synthetic pathways .
Biological Activity
3-Chlorobenzophenone (CBP), a chlorinated derivative of benzophenone, is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzophenone backbone with a chlorine atom substituted at the meta position of one of the phenyl rings. It can be synthesized through various methods, including the reaction of chlorobenzene with phthalic anhydride in the presence of Lewis acids or through Friedel-Crafts acylation.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Vibrio parahaemolyticus. In one study, CBP demonstrated selective inhibitory activity against these pathogens, suggesting its potential as an antibacterial agent in clinical settings .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including HeLa and MCF-7. The compound exhibited moderate cytotoxicity with IC50 values indicating its potential as a chemotherapeutic agent. In vitro studies showed that CBP induced apoptosis in cancer cells, which was attributed to its ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function .
3. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Using DPPH and ABTS assays, it was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This antioxidant activity may contribute to its protective effects against cellular damage and its potential role in cancer prevention .
Table 1: Summary of Biological Activities of this compound
Case Study: Antimicrobial Efficacy
In a study focused on marine-derived compounds, this compound was isolated from soft coral species and demonstrated potent antibacterial activity against pathogenic bacteria. The study highlighted its potential for developing new antibiotics to combat resistant strains .
Case Study: Cytotoxic Mechanism
A detailed investigation into the mechanism of action revealed that CBP induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins. This mechanism was confirmed through Western blot analysis and flow cytometry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Chlorobenzophenone, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via multi-step procedures involving Friedel-Crafts acylation or coupling reactions. For example, 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6) has been used as a precursor to synthesize substituted benzophenones through nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura). Optimization requires monitoring reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DCM vs. DMF), and catalyst loading (e.g., Pd-based catalysts). Characterization via HPLC and NMR is critical to verify purity and structural integrity .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines for chlorinated aromatic compounds. Use PPE (e.g., Viton gloves, Tychem® suits) to avoid skin contact and inhalation. Waste must be segregated and treated by licensed hazardous waste facilities to prevent environmental release. Neutralization protocols for acidic or reactive byproducts should be validated prior to disposal. Documented procedures for spill containment (e.g., absorbent materials) and emergency contacts (e.g., CHEMTREC) are mandatory .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used due to its sensitivity for aromatic compounds. For structural confirmation, combine NMR (¹H/¹³C) and GC-MS with electron ionization. Method validation should include spike-recovery tests in matrices like soil or biological samples. Cross-reference with NIST spectral libraries ensures accuracy. Note: Interferences from co-eluting benzophenone derivatives (e.g., BP3, BP1) require chromatographic optimization .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicity or environmental persistence data for this compound?
- Methodological Answer : Discrepancies often arise from variability in test organisms (e.g., Daphnia magna vs. algae) or degradation conditions (UV exposure vs. microbial activity). Design comparative studies using OECD guidelines for ecotoxicity (e.g., Test No. 201/202) and prioritize in silico tools (e.g., EPIWIN) to model bioaccumulation potential. Validate findings with longitudinal environmental sampling and LC-MS/MS quantification. Transparent reporting of test parameters (e.g., pH, temperature) is essential for reproducibility .
Q. What mechanistic studies are needed to elucidate the photodegradation pathways of this compound in aquatic environments?
- Methodological Answer : Conduct controlled photolysis experiments using simulated sunlight (Xe arc lamps) and analyze intermediates via high-resolution mass spectrometry (HRMS). Compare degradation rates in freshwater vs. saline conditions to assess halide ion effects. Computational chemistry (DFT) can predict bond cleavage sites and reactive oxygen species (ROS) involvement. Pair with toxicity assays to evaluate post-degradation metabolite risks .
Q. How can computational methods enhance the design of this compound derivatives with reduced ecological impact?
- Methodological Answer : Apply QSAR models to predict substituent effects on persistence (e.g., log Kow, half-life). Use ChemDraw and SciFinder to screen for bioisosteric replacements of the chlorine moiety (e.g., fluorine or hydroxyl groups). Validate predictions with synthesis and OECD 301F biodegradability testing. Collaborate with toxicology databases (e.g., ECOTOX) to cross-reference structural analogs .
Q. Research Design and Data Gaps
Q. What are the critical research gaps in understanding the long-term environmental fate of this compound?
- Methodological Answer : Limited data exist on soil mobility and bioaccumulation in terrestrial ecosystems. Design field studies with isotopic labeling (¹⁴C) to track compound distribution. Use LC-MS/MS and stable isotope probing (SIP) to identify microbial degraders. Prioritize regions with high industrial discharge of chlorinated aromatics for sampling .
Q. How should researchers formulate hypothesis-driven studies to explore structure-activity relationships (SAR) of this compound?
- Methodological Answer : Develop a comparative framework using substituent variation (e.g., chloro vs. nitro groups) and measure outcomes like receptor binding affinity (e.g., estrogenic activity via YES assay) or oxidative stress markers (e.g., glutathione depletion). Apply multivariate statistical analysis (PCA) to correlate structural descriptors with bioactivity. Reference foundational studies on benzophenone derivatives to contextualize findings .
Properties
IUPAC Name |
(3-chlorophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWKNRPZVNELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906388 | |
Record name | (3-Chlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-78-0 | |
Record name | 3-Chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Chlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.